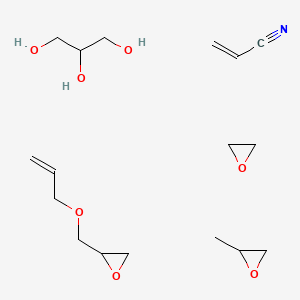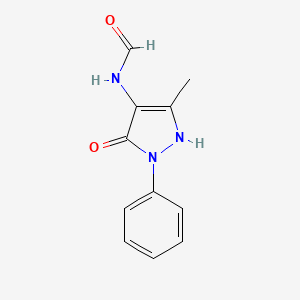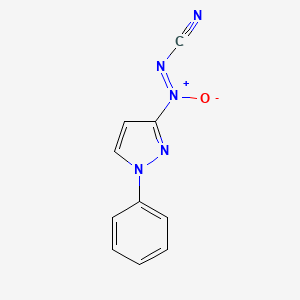
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide is a heterocyclic compound with a unique structure that combines a pyrazole ring with a diazenecarbonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to introduce the diazenecarbonitrile group, followed by oxidation to yield the final product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazenecarbonitrile group to amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amines and hydrazines.
Substitution: Formation of substituted pyrazoles and phenyl derivatives.
Applications De Recherche Scientifique
(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide involves its interaction with biological molecules, leading to various biochemical effects. The compound can inhibit specific enzymes or interact with DNA, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3(5)-Substituted Pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
Pyrazole/1,2,4-oxadiazole Conjugates: These derivatives combine pyrazole with oxadiazole, showing enhanced biological activity
Uniqueness: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide stands out due to its unique combination of the pyrazole ring and diazenecarbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .
Propriétés
Numéro CAS |
84284-96-8 |
|---|---|
Formule moléculaire |
C10H7N5O |
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
cyanoimino-oxido-(1-phenylpyrazol-3-yl)azanium |
InChI |
InChI=1S/C10H7N5O/c11-8-12-15(16)10-6-7-14(13-10)9-4-2-1-3-5-9/h1-7H |
Clé InChI |
SWWGWOYVCFPJME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC(=N2)[N+](=NC#N)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


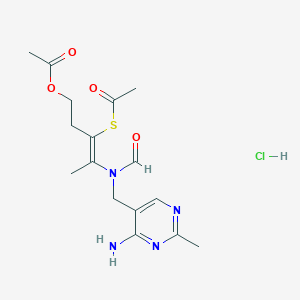

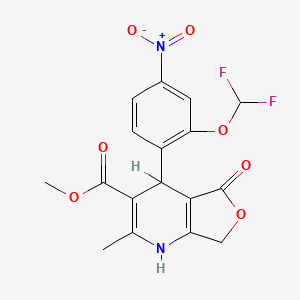
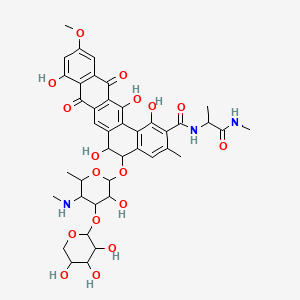

![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
